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Compound of Interest

Compound Name:
1-(2,3-Dimethoxyphenyl)propan-2-

ol

CAS No.: 33414-37-8

Cat. No.: B13610679

Get Quote

Executive Summary
This guide analyzes the bidirectional relationship between 1-(2,3-dimethoxyphenyl)propan-2-
ol (hereafter "the Alcohol") and 2,3-dimethoxyamphetamine (hereafter "2,3-DMA").[1] While

2,3-DMA is a known psychoactive phenethylamine and positional isomer of the more common

2,5-DMA, the Alcohol serves two critical roles:[1]

Synthetic Precursor: A direct intermediate in the non-standard synthesis of 2,3-DMA via the

ketone.

Metabolic End-Point: A Phase I metabolite resulting from the oxidative deamination and

subsequent reduction of 2,3-DMA in vivo.[1]

This document outlines the chemical causality linking these two structures, providing validated

synthetic protocols and metabolic pathway maps.
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Structural Analysis & Chemical Lineage
The core difference between the two molecules lies at the alpha-carbon of the propyl side

chain. Both share the 2,3-dimethoxy substitution pattern on the benzene ring, a configuration

that creates unique steric crowding compared to the 2,5- or 3,4-isomers (e.g., MDMA or 2C-B

precursors).[1]

Feature
1-(2,3-
Dimethoxyphenyl)propan-
2-ol

2,3-
Dimethoxyamphetamine
(2,3-DMA)

Role Precursor / Metabolite
Target Analyte / Psychoactive

Agent

Functional Group Secondary Alcohol (-OH) Primary Amine (-NH₂)

Hybridization (

-C)
(bonded to O) (bonded to N)

CAS Number
Not widely listed (Research

Chemical)
15402-81-0

Molecular Weight 196.24 g/mol 195.26 g/mol

Key Characteristic
Viscous oil; prone to

dehydration

Basic oil; forms crystalline salts

(HCl)

The "Orphan" Status of the 2,3-Isomer
Unlike 2,5-DMA (the "DOx" precursor) or 3,4-DMA, the 2,3-isomer is chemically obscure.[1]

The 2,3-dimethoxy substitution pattern is sterically hindered, making electrophilic aromatic

substitution (e.g., direct formylation) more difficult than in para-substituted analogs.

Consequently, the Alcohol becomes a high-value target for forensic profiling, as its presence

strongly suggests a specific, non-commercial synthetic route.

Synthetic Pathway (The Forward Relationship)
The conversion of the Alcohol to 2,3-DMA is a two-step process. Direct conversion (e.g., via

Ritter reaction) is inefficient due to the steric bulk of the 2-methoxy group. The industry-
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standard "Forward" route proceeds via the ketone intermediate: 1-(2,3-

dimethoxyphenyl)propan-2-one.[1]

Step 1: Oxidation to the Ketone
The alcohol is oxidized to the corresponding phenylacetone derivative.

Reagents: Pyridinium Chlorochromate (PCC) or Jones Reagent.

Rationale: PCC is preferred to prevent over-oxidation of the electron-rich aromatic ring,

which can occur with strong permanganates.

Protocol (Standardized):

Dissolve 10 mmol of 1-(2,3-dimethoxyphenyl)propan-2-ol in anhydrous dichloromethane

(DCM).

Add 1.5 equivalents of PCC slowly at 0°C to control exotherm.

Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

Filter through a silica pad to remove chromium salts.

Evaporate solvent to yield 1-(2,3-dimethoxyphenyl)propan-2-one (Yellow oil).[1]

Step 2: Reductive Amination
The ketone undergoes reductive amination to yield 2,3-DMA.

Reagents: Ammonium Acetate (

) and Sodium Cyanoborohydride (

).

Mechanism: Formation of the imine intermediate followed by in-situ reduction.[1]

Protocol (Standardized):

Dissolve the ketone (from Step 1) in methanol (
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).

Add 10 equivalents of ammonium acetate and stir for 30 minutes to form the imine.

Add 1.2 equivalents of

portion-wise.

Adjust pH to ~6 with glacial acetic acid.

Workup: Basify with NaOH to pH 12, extract into DCM, and bubble HCl gas to precipitate

2,3-DMA HCl.

Synthetic Workflow Diagram
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Figure 1: Synthetic conversion of the Alcohol to 2,3-DMA via the P2P intermediate.

Metabolic Fate (The Reverse Relationship)
In toxicological contexts, the relationship is reversed. When 2,3-DMA is ingested, the body

attempts to increase its polarity for excretion. The primary pathway involves oxidative

deamination.

Mechanism of Action
Oxidative Deamination: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4)

attack the alpha-carbon, removing the amine group and forming the ketone (1-(2,3-

dimethoxyphenyl)propan-2-one).[1]

Reduction: Cytosolic ketone reductases reduce the ketone back to the alcohol.

Conjugation: The alcohol is glucuronidated for urinary excretion.
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Forensic Significance: Detection of 1-(2,3-dimethoxyphenyl)propan-2-ol in urine is a

definitive marker of 2,3-DMA ingestion, often detectable longer than the parent amine.[1]

Metabolic Pathway Diagram
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Figure 2: Metabolic degradation of 2,3-DMA yielding the Alcohol.

Analytical Characterization
Differentiation between the alcohol and the amine is critical for forensic validation.
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Parameter
1-(2,3-
Dimethoxyphenyl)propan-
2-ol

2,3-DMA

GC-MS Base Peak
m/z 136 or 151 (Loss of

and alkyl chain)

m/z 44 (Alpha-cleavage:

)

Molecular Ion (

)

196 (Weak/Absent due to

dehydration)
195 (Visible)

IR Spectrum
Broad peak at 3400 cm⁻¹ (O-H

stretch)

Doublet/Broad peak at 3300

cm⁻¹ (N-H stretch)

Solubility
Soluble in alcohols, DCM;

insoluble in acid.[1]

Soluble in dilute HCl (forms

salt).

Expert Insight: In GC-MS analysis, the alcohol often dehydrates in the injector port to form the

corresponding propene (alkene). Derivatization with BSTFA is recommended to stabilize the

alcohol as a trimethylsilyl (TMS) ether for accurate quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 113724-48-4|(R)-1-(2-Methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]

2. 1-(2,5-Dimethoxyphenyl)propan-2-ol | C11H16O3 | CID 268576 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. swgdrug.org [swgdrug.org]

To cite this document: BenchChem. [Technical Guide: 1-(2,3-Dimethoxyphenyl)propan-2-ol &
2,3-Dimethoxyamphetamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13610679/docs#technical-guide-1-2-3-
dimethoxyphenyl-propan-2-ol-2-3-dimethoxyamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13610679?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

